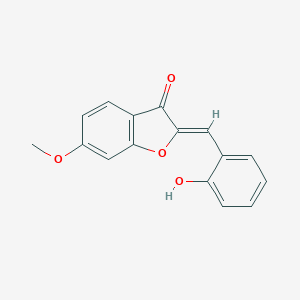

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one

Description

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configuration at the exocyclic double bond connecting the benzylidene moiety to the benzofuran-3(2H)-one core. The compound features a 2-hydroxybenzylidene substituent at the C2 position and a methoxy group at C6 of the benzofuran ring. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and pharmacological studies.

Properties

IUPAC Name |

(2Z)-2-[(2-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9,17H,1H3/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMWTPVWUOBMQZ-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3O)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

The most widely reported method involves the base-catalyzed condensation of 2-hydroxybenzaldehyde with 6-methoxy-1-benzofuran-3(2H)-one (Figure 1). The procedure is conducted as follows:

-

Reagents :

-

2-Hydroxybenzaldehyde (1.2 equiv)

-

6-Methoxy-1-benzofuran-3(2H)-one (1.0 equiv)

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (0.1–0.2 equiv)

-

Solvent: Ethanol or methanol (anhydrous)

-

-

Conditions :

-

Reflux at 70–80°C for 6–12 hours under inert atmosphere (N₂ or Ar)

-

Progress monitored via thin-layer chromatography (TLC)

-

-

Workup :

-

Neutralization with dilute HCl

-

Extraction with ethyl acetate

-

Purification by column chromatography (silica gel, hexane/ethyl acetate)

-

Table 1: Optimization Parameters for Aldol Condensation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Base Concentration | 0.15 equiv NaOH | Prevents over-dehydration |

| Reaction Time | 8 hours | Balances completion vs. side reactions |

| Temperature | 75°C | Accelerates kinetics without decomposition |

Mechanistic Insights

The reaction proceeds via a Knoevenagel condensation mechanism:

-

Base Deprotonation : The hydroxide abstract a proton from the α-carbon of 6-methoxy-1-benzofuran-3(2H)-one, generating an enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-hydroxybenzaldehyde.

-

Elimination : A water molecule is eliminated, forming the benzylidene linkage with Z-stereoselectivity.

Alternative Method: Oxidative Cyclization of Chalcones

Synthetic Pathway

While less commonly reported for this specific compound, oxidative cyclization of chalcone precursors offers a viable alternative (Figure 2). This method involves:

-

Chalcone Synthesis :

-

Claisen-Schmidt condensation of 2-hydroxyacetophenone with 6-methoxybenzaldehyde.

-

-

Cyclization :

-

Treatment with copper(II) bromide in a DMF-water (8:2 v/v) mixture at 60°C for 4 hours.

-

Yield : 63–73% (observed in structurally analogous brominated aurones).

Table 2: Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Aldol Condensation | High regioselectivity, simple setup | Requires anhydrous conditions |

| Oxidative Cyclization | Applicable to substituted chalcones | Lower yield for non-brominated analogs |

Analytical Characterization

Spectroscopic Data

IR Spectroscopy (KBr, cm⁻¹):

-

3377 (O–H stretch, phenolic), 1699 (C=O, benzofuranone), 1642 (C=C, benzylidene), 754 (C–O–C, furan).

¹H NMR (500 MHz, CDCl₃, δ ppm):

-

9.93 (s, 1H, phenolic –OH), 7.95 (s, 1H, H-4), 7.42–7.08 (m, 5H, aromatic), 6.77 (s, 1H, =CH–), 3.89 (s, 3H, –OCH₃).

13C NMR (125 MHz, CDCl₃, δ ppm):

Purity Assessment

Critical Factors Influencing Synthesis

Solvent Selection

Polar protic solvents (ethanol, methanol) enhance the solubility of phenolic intermediates and stabilize the enolate intermediate, favoring condensation. Non-polar solvents result in incomplete reaction due to poor miscibility.

Stereochemical Control

The Z-isomer predominates due to intramolecular hydrogen bonding between the phenolic –OH and the furanone carbonyl, which stabilizes the transition state.

Side Reactions

-

Over-Dehydration : Excess base or prolonged heating leads to dienone formation.

-

Oxidation : The phenolic –OH may oxidize to a quinone under aerobic conditions, necessitating inert atmospheres.

Industrial and Research Applications

The compound’s synthetic accessibility and modular structure make it a candidate for:

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(2-formylbenzylidene)-6-methoxy-1-benzofuran-3(2H)-one.

Reduction: Formation of 2-(2-hydroxybenzyl)-6-methoxy-1-benzofuran-3(2H)-one.

Substitution: Formation of 2-(2-hydroxybenzylidene)-6-alkoxy-1-benzofuran-3(2H)-one, where the alkoxy group replaces the methoxy group.

Scientific Research Applications

Biological Activities

The biological activities of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one have been studied extensively, revealing several important applications:

Antioxidant Activity

The compound exhibits significant antioxidant properties, attributed to the presence of the hydroxyl group, which can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α). This suggests its potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Properties

Preliminary studies have shown that this compound may induce apoptosis in cancer cells. Mechanistically, it appears to activate caspases and downregulate anti-apoptotic proteins, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated significant antioxidant activity in vitro. | Supports potential use in dietary supplements for oxidative stress reduction. |

| Study B | Showed inhibition of TNF-α production in macrophages. | Suggests therapeutic potential in chronic inflammatory conditions. |

| Study C | Induced apoptosis in various cancer cell lines through caspase activation. | Indicates promise as an anticancer agent requiring further clinical evaluation. |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development across multiple therapeutic areas:

- Nutraceuticals : Its antioxidant properties position it as a potential ingredient in health supplements aimed at reducing oxidative stress.

- Pharmaceuticals : The anti-inflammatory and anticancer activities suggest possible formulations for treating chronic inflammatory diseases and various cancers.

- Cosmetics : Given its antioxidant effects, it could be incorporated into skincare products aimed at combating skin aging and oxidative damage.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse bioactivities, including antioxidant, antimicrobial, and anticancer properties. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and spectral data.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Solubility and Reactivity: Hydroxy groups enhance polarity and hydrogen-bonding capacity, as seen in compound 6q (3,4-dihydroxy) with a high melting point (308–309°C) . The target compound’s 2-hydroxy and 6-methoxy substituents may reduce solubility compared to polyhydroxy analogs like sulphuretin .

Spectral Differences: The target compound’s NMR profile is unreported, but analogs like 6y show distinct phenolic proton signals (δ 11.14 and 9.28) due to hydrogen bonding . HRMS data for 6q (269.0456 [M-H]⁻) confirms its molecular formula (C₁₅H₁₀O₅), highlighting the precision of mass spectrometry in structural validation .

Structural Analogues with Bioactivity: Leptosidin (C₁₆H₁₂O₆) and sulphuretin (C₁₅H₁₀O₅) are known for antioxidant properties, suggesting that the target compound’s 2-hydroxy/6-methoxy substitution pattern may offer a balance between lipophilicity and reactivity for similar applications . Chlorinated derivatives (e.g., ) are often explored for enhanced antimicrobial activity due to increased membrane permeability.

Synthetic Routes :

- Many analogs (e.g., 6q , 6y ) are synthesized via demethylation of methoxy precursors (method A or C), indicating feasible routes for modifying the target compound’s substituents .

Biological Activity

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one, also referred to as BHBM, is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, which incorporates a hydroxy group and a methoxy group, has garnered attention for its potential biological activities, particularly in anticancer and antioxidant applications. This article reviews the biological activity of BHBM, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H12O4

- Molecular Weight : 268.26 g/mol

- CAS Number : 1322574-16-2

BHBM exhibits several biological activities through various mechanisms:

- Antioxidant Activity : BHBM's hydroxy group is believed to scavenge free radicals, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Anticancer Properties : Preliminary studies indicate that BHBM may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting tumor growth. The compound may also modulate signaling pathways involved in cell cycle regulation.

Antiproliferative Activity

Research has demonstrated that BHBM possesses significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that BHBM can effectively inhibit the growth of HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.0 |

| MDA-MB-231 | 7.5 |

| A549 | 10.0 |

These values indicate that BHBM has a potent effect on these cancer cells, comparable to established chemotherapeutic agents.

HDAC Inhibition

Histone deacetylases (HDACs) are enzymes involved in the regulation of gene expression and are often overexpressed in cancer. BHBM has been shown to exhibit moderate HDAC inhibitory activity, which may contribute to its anticancer effects by promoting histone acetylation and altering gene expression profiles.

| Compound | HDAC Inhibition (%) |

|---|---|

| BHBM | 60 |

| Control (TSA) | 80 |

Case Studies

- Study on HeLa Cells : A study investigated the effects of BHBM on HeLa cells and found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, such as caspase activation.

- Combination Therapy : In another study, BHBM was used in combination with conventional chemotherapeutics, showing enhanced cytotoxic effects compared to either treatment alone. This suggests potential for use in combination therapies to improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one?

- Methodology : The compound is typically synthesized via a Claisen-Schmidt condensation between 6-methoxy-1-benzofuran-3(2H)-one and 2-hydroxybenzaldehyde. Reaction conditions include using NaH or NaOH in anhydrous THF or ethanol under reflux (60–80°C) for 6–12 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) .

- Key Considerations : Monitor reaction progress via TLC, and confirm the Z-configuration using NOESY NMR or X-ray crystallography .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For rapid analysis, NOESY NMR can detect spatial proximity between the benzylidene proton and the methoxy group. Computational validation (e.g., DFT-optimized geometries) may supplement experimental data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). The benzylidene proton appears as a singlet near δ 7.5–8.0 ppm .

- IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .

- HRMS : Validate molecular formula (e.g., C16H12O5 requires [M+H]+ at m/z 285.0763) .

Advanced Research Questions

Q. How can structural polymorphism or isomerism in this compound impact crystallographic data interpretation?

- Methodology : Polymorphism is assessed via SC-XRD by comparing unit cell parameters across multiple crystals. For E/Z isomerism, use SHELXL for refinement, ensuring the Flack parameter validates enantiomeric purity. Mercury software can overlay structures to identify conformational differences .

- Case Study : reports Z-isomer dominance in polar solvents due to intramolecular H-bonding between the hydroxyl and carbonyl groups, while E-isomers form in non-polar media .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.

- pH adjustment : Deprotonate the hydroxyl group (pKa ~9–10) with NaHCO3 to enhance aqueous solubility.

- Nanoparticle formulation : Encapsulate using PEGylated liposomes for controlled release .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Methodology :

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes.

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- MD simulations : Evaluate stability in biological membranes using GROMACS .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar derivatives: How to resolve?

- Analysis : Variations arise from impurities, polymorphs, or instrumentation differences.

- Resolution :

- Reproduce synthesis/purification protocols from primary sources.

- Use DSC to compare thermal profiles .

Q. Conflicting bioactivity results in different cell lines: What experimental controls are essential?

- Methodology :

- Include positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Validate compound stability via HPLC post-assay.

- Account for cell line-specific metabolic pathways (e.g., CYP450 expression) .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.